molecular formula C26H26N2O5S B11244006 6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11244006
M. Wt: 478.6 g/mol
InChI Key: AVLDXQTWPMCSMF-UHFFFAOYSA-N
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Description

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and an allyloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a phenol derivative.

    Introduction of the Sulfonyl Group: This step involves the reaction of the benzoxazine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.

    Attachment of the Allyloxyphenyl Group: This is typically done through a nucleophilic substitution reaction using an allyloxyphenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to play a key role in its activity, potentially through the formation of covalent bonds with target proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONYL CHLORIDE: A simpler sulfonyl compound used in similar applications.

    4-(METHYLSULFONYL)BENZENESULFONYL CHLORIDE: Another sulfonyl compound with similar reactivity.

Uniqueness

6-METHYL-4-(4-METHYLBENZENESULFONYL)-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

6-methyl-4-(4-methylphenyl)sulfonyl-N-(4-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H26N2O5S/c1-4-15-32-21-10-8-20(9-11-21)27-26(29)25-17-28(23-16-19(3)7-14-24(23)33-25)34(30,31)22-12-5-18(2)6-13-22/h4-14,16,25H,1,15,17H2,2-3H3,(H,27,29)

InChI Key

AVLDXQTWPMCSMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=C(C=C4)OCC=C

Origin of Product

United States

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